5-(3-Methoxyphenyl)isoxazole

Overview

Description

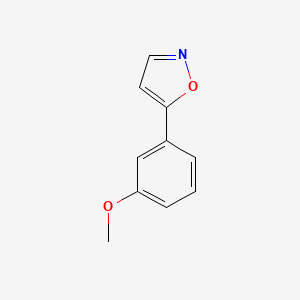

5-(3-Methoxyphenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a methoxyphenyl group. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals. The presence of the methoxy group enhances the compound’s chemical properties, making it a valuable molecule in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method includes the reaction of 3-methoxyphenylpropargyl alcohol with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions, leading to the formation of the desired isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as copper(I) or ruthenium(II) may be employed to facilitate the cycloaddition reaction, although metal-free methods are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)isoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the isoxazole ring into isoxazoline.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.

Major Products Formed

Oxidation: Oxazole derivatives with various functional groups.

Reduction: Isoxazoline derivatives.

Substitution: Phenyl-substituted isoxazole derivatives.

Scientific Research Applications

5-(3-Methoxyphenyl)isoxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2), leading to reduced production of pro-inflammatory mediators. Additionally, it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

5-(4-Methoxyphenyl)isoxazole: Similar structure but with the methoxy group at the para position.

2-(3-Methoxyphenyl)oxazole: An oxazole derivative with a similar substitution pattern.

3-(3-Methoxyphenyl)isoxazole: Isoxazole with the methoxy group at a different position on the phenyl ring.

Uniqueness

5-(3-Methoxyphenyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methoxy group influences the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications .

Biological Activity

5-(3-Methoxyphenyl)isoxazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by detailed research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form an oxime, which is then cyclized to create the isoxazole ring. This process can be summarized as follows:

- Formation of Oxime : React 3-methoxybenzaldehyde with hydroxylamine hydrochloride.

- Cyclization : Treat the oxime with acetic anhydride to form the isoxazole.

- Esterification : Finally, esterify with methanol in the presence of an acid catalyst to yield methyl this compound-3-carboxylate.

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory activities. In vitro studies have shown that it can inhibit the growth of various bacterial strains and reduce inflammation markers in cell cultures. For instance, compounds derived from isoxazoles have been reported to possess potent inhibitory effects on lipoxygenase (5-LOX), an enzyme involved in inflammatory processes .

Cytotoxicity Studies

Studies involving human promyelocytic leukemia cells (HL-60) have demonstrated that certain isoxazole derivatives, including those related to this compound, exhibit cytotoxic effects. The IC50 values for these compounds ranged from 86 to 755 μM, indicating varying degrees of effectiveness against cancer cells. Notably, one derivative showed a decrease in Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a mechanism involving apoptosis and cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activities or receptor functions, leading to its observed pharmacological effects. For example, its action on mitochondrial permeability transition pores (mtPTP) has been highlighted as a potential therapeutic target for various diseases .

Table 1: Summary of Biological Activities

Case Study: Inhibition of 5-LOX Enzyme

In a recent study examining the inhibition of the enzyme lipoxygenase (5-LOX), various isoxazole derivatives were tested for their ability to block this enzyme's activity. Among them, a derivative similar to this compound showed significant inhibition with an IC50 value comparable to standard drugs used in anti-inflammatory therapies .

Properties

IUPAC Name |

5-(3-methoxyphenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-12-9-4-2-3-8(7-9)10-5-6-11-13-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZRTKRNZFFBEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734830 | |

| Record name | 5-(3-Methoxyphenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194374-23-6 | |

| Record name | 5-(3-Methoxyphenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.